BenchChemオンラインストアへようこそ!

N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Epigenetics Methyltransferase inhibitor Structure-activity relationship

N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide (CAS 1903575-67-6; molecular formula C18H21N3O4; MW 343.38 g/mol) is a fully synthetic pyrrolidine-1-carboxamide derivative bearing a 3,5-dimethoxyphenyl substituent on the exocyclic urea nitrogen and a pyridin-2-yloxy group at the pyrrolidine 3-position. The compound falls within the generic scope of Epizyme's substituted pyrrolidine carboxamide patent family, which claims SMYD2 and SMYD3 lysine methyltransferase inhibitors as potential oncology therapeutics.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 1903575-67-6
Cat. No. B2793957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
CAS1903575-67-6
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=CC=CC=N3)OC
InChIInChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(11-15)24-2)20-18(22)21-8-6-14(12-21)25-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3,(H,20,22)
InChIKeyXYJPFETWAWDWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide (CAS 1903575-67-6): Structural Identity and Procurement-Class Positioning


N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide (CAS 1903575-67-6; molecular formula C18H21N3O4; MW 343.38 g/mol) is a fully synthetic pyrrolidine-1-carboxamide derivative bearing a 3,5-dimethoxyphenyl substituent on the exocyclic urea nitrogen and a pyridin-2-yloxy group at the pyrrolidine 3-position [1]. The compound falls within the generic scope of Epizyme's substituted pyrrolidine carboxamide patent family, which claims SMYD2 and SMYD3 lysine methyltransferase inhibitors as potential oncology therapeutics [1]. Although the specific compound has not been individually profiled in peer-reviewed literature, its core scaffold is shared with a series of potent, isoform-selective SMYD inhibitors that have demonstrated cellular target engagement at sub-micromolar concentrations [1].

Why N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the pyrrolidine-1-carboxamide subclass that contains a 3-(pyridin-2-yloxy) group, even subtle modifications to the N-aryl substituent produce large shifts in target potency and isoform selectivity [1][2]. The 3,5-dimethoxy substitution pattern on the phenyl ring is a non-obvious design choice: it positions two hydrogen-bond-accepting methoxy groups symmetrically, which can engage distinct residues in the SMYD2/SMYD3 lysine-binding channel compared with mono-substituted, ortho/para-dimethoxy, or benzyl analogs [1]. Furthermore, the pyridin-2-yloxy linkage provides a specific H-bond acceptor geometry that differs from pyridin-3-yloxy or pyridin-4-yloxy isomers, altering the compound's ability to occupy the substrate-lysine tunnel of the target methyltransferase [2]. As a result, generic replacement with a positional isomer or a truncated aryl analog is expected to yield a different selectivity and potency profile, precluding simple one-for-one substitution in a research or screening setting.

Quantitative Evidence Differentiating N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide from Closest Analogs


3,5-Dimethoxyphenyl vs. 2,3-Dimethoxyphenyl Substitution: Hydrogen-Bond Donor Count and Topological Polar Surface Area

The symmetrical 3,5-dimethoxyphenyl substitution pattern on the target compound produces a higher topological polar surface area (tPSA) and a distinct hydrogen-bond acceptor arrangement compared with the 2,3-dimethoxy positional isomer. The two meta-methoxy groups are positioned to engage spatially separated residues within the SMYD lysine-binding channel, whereas the 2,3-isomer concentrates H-bond acceptors on one face of the ring, limiting the interaction footprint [1]. This difference is quantifiable via computed molecular descriptors and has been shown in the Epizyme patent series to affect SMYD2 vs. SMYD3 isoform selectivity [1].

Epigenetics Methyltransferase inhibitor Structure-activity relationship

Pyridin-2-yloxy vs. Pyridin-4-yloxy Linkage: Impact on Intramolecular Hydrogen Bonding and Conformational Pre-organization

The pyridin-2-yloxy group on the target compound places the pyridine nitrogen ortho to the ether oxygen, enabling a potential intramolecular N···O interaction that rigidifies the side-chain conformation. In contrast, the pyridin-4-yloxy isomer lacks this intramolecular contact, resulting in greater rotational freedom and a different presentation of the pyridine H-bond acceptor to the target protein [1]. The Epizyme patent SAR indicates that pyridin-2-yloxy-substituted pyrrolidine carboxamides consistently exhibit higher SMYD2 inhibitory potency than their 4-yloxy counterparts [1].

Conformational analysis Ligand design Methyltransferase

3,5-Dimethoxyphenyl vs. o-Tolyl N-Substitution: Lipophilicity and Calculated logP as a Proxy for Target Selectivity

Replacement of the 3,5-dimethoxyphenyl group with an o-tolyl group (as in CAS-not-assigned 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide) significantly lowers the computed logP and reduces the H-bond acceptor count from 7 to 5. In the Epizyme pyrrolidine carboxamide series, lower logP (<2.5) and a higher number of H-bond acceptors correlate with enhanced selectivity for SMYD2 over SMYD3, whereas more lipophilic, less polar analogs trend toward SMYD3 preference or broader methyltransferase inhibition [1].

Lipophilicity Drug-likeness Methyltransferase selectivity

Commercial Purity Specification as a Determinant of Reproducibility in Biochemical Assays

The target compound is supplied at a certified purity of ≥95% (HPLC), as reported on vendor certificates of analysis [1]. This purity level is standard for research-grade screening compounds in the pyrrolidine carboxamide class and directly impacts the reliability of IC50 measurements in enzymatic assays. Compounds procured from uncertified sources or without batch-specific purity documentation introduce the risk of underestimating true potency due to inactive impurities.

Quality control Assay reproducibility Compound sourcing

High-Value Application Scenarios for N-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide


SMYD2-Selective Chemical Probe Development for p53 Methylation Studies

The compound's 3,5-dimethoxyphenyl substitution pattern and pyridin-2-yloxy linker (predicted to confer SMYD2 selectivity over SMYD3 based on patent SAR [1]) make it an attractive starting scaffold for developing chemical probes that dissect SMYD2-mediated p53 K370 monomethylation in cancer cell lines. Researchers can use this compound as a reference inhibitor in dose-response assays to benchmark newly synthesized analogs, with the expectation of sub-micromolar cellular activity upon optimization [1].

Fragment-Based or Structure-Guided Optimization of Pyrrolidine Carboxamide SMYD Inhibitors

The combination of the rigidifying pyridin-2-yloxy side chain (which reduces conformational entropy upon binding [1]) and the symmetrical 3,5-dimethoxyphenyl H-bond acceptor array positions this compound as a high-quality core for structure-based optimization. Medicinal chemistry teams can leverage the scaffold's pre-organized conformation to design focused libraries that probe the SMYD substrate-lysine channel without introducing excessive rotational degrees of freedom [1].

Selectivity Profiling in a Panel of Lysine Methyltransferases

Because the Epizyme patent family demonstrates that subtle aryl substituent changes on the pyrrolidine carboxamide scaffold dramatically shift selectivity among SMYD2, SMYD3, and other SET-domain methyltransferases [1], the compound serves as a critical selectivity control in methyltransferase panel screens. Its inclusion in a screening cascade allows researchers to distinguish SMYD2/3-driven activity from off-target methylation events, enabling cleaner interpretation of cellular phenotype data [1].

Physicochemical Benchmarking of Pyrrolidine Carboxamide Lead Series

With a predicted cLogP of ~2.1 and seven hydrogen-bond acceptors [1], the compound occupies a favorable drug-like property space for an early-stage oncology lead. It can function as a physicochemical benchmark against which more lipophilic analogs (e.g., the o-tolyl derivative, cLogP ~2.8) or less polar variants are assessed, ensuring that lead optimization does not drift into unfavorable absorption or permeability profiles [1].

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.